2,10-Dimethylacridinium methyl sulfate

Description

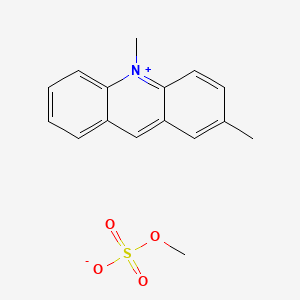

Note: The compound referred to as "2,10-Dimethylacridinium methyl sulfate" in the query is likely a positional isomer nomenclature discrepancy. Based on the provided evidence, the structurally characterized compound is 9,10-Dimethylacridinium methyl sulfate (Chemical formula: $ \text{C}{15}\text{H}{14}\text{N}^+ \cdot \text{CH}3\text{O}4\text{S}^- $), hereafter termed Compound II .

This acridinium salt features a planar aromatic cation with methyl groups at positions 9 and 10, paired with a methyl sulfate counterion. Its crystal structure reveals a "head-to-tail" packing arrangement of cations perpendicular to the crystallographic 2(1) axis, stabilized by C–H···O interactions involving the methyl sulfate anion’s oxygen atoms and the acridinium hydrogens .

Properties

CAS No. |

13348-58-8 |

|---|---|

Molecular Formula |

C16H17NO4S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2,10-dimethylacridin-10-ium;methyl sulfate |

InChI |

InChI=1S/C15H14N.CH4O4S/c1-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16(15)2;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

WEDLCPARYUVYTM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3[N+](=C2C=C1)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural Comparisons

Key Compounds :

10-Methylacridinium methyl sulfate (Compound I, $ \text{C}{14}\text{H}{12}\text{N}^+ \cdot \text{CH}3\text{O}4\text{S}^- $)

9-(Methoxycarbonyl)-10-methylacridinium methyl sulfate ($ \text{C}{17}\text{H}{17}\text{NO}_6\text{S} $)

9-(2,6-Dimethylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate ($ \text{C}{23}\text{H}{20}\text{NO}2^+ \cdot \text{CF}3\text{SO}_3^- $)

| Property | 9,10-Dimethylacridinium Methyl Sulfate (II) | 10-Methylacridinium Methyl Sulfate (I) | 9-(Methoxycarbonyl)-10-methylacridinium Methyl Sulfate |

|---|---|---|---|

| Cation Structure | 9,10-dimethyl substitution | 10-methyl substitution | 9-methoxycarbonyl, 10-methyl substitution |

| Anion Orientation | Parallel to cation plane | Perpendicular to cation plane | Not explicitly reported |

| Crystal Packing | Head-to-tail, C–H···O networks | Layered, C–H···O networks | Likely influenced by methoxycarbonyl steric effects |

| Counterion Symmetry | Planar (methyl sulfate) | Non-planar (methyl sulfate) | Planar (methyl sulfate) |

| Electrostatic Interactions | Six O atoms from anion involved | Three O atoms from anion involved | Depends on substituent electronic effects |

Key Findings :

- Cation Substitution : The 9,10-dimethyl substitution in Compound II creates a sterically hindered environment, reducing rotational freedom compared to Compound I. This enhances lattice compactness (density: ~1.4 g/cm³ for II vs. ~1.3 g/cm³ for I) .

- Anion-Cation Alignment : In Compound II, the methyl sulfate anion aligns parallel to the acridinium plane, optimizing C–H···O interactions. In contrast, Compound I’s anion is nearly perpendicular, leading to weaker electrostatic stabilization .

Functional Comparisons

Application-Driven Differences :

- Chemiluminescence: Quaternary acridinium salts like 9-aminoacridinium derivatives (e.g., 9-arylmethylene-10-methylacridinium salts) exhibit enhanced luminescence due to electron-donating groups at position 9 . Compound II’s methyl groups lack such electron-donating capacity, likely reducing luminescent efficiency.

- DNA Intercalation: Bulkier substituents (e.g., trifluoromethanesulfonate in ) improve intercalation stability but reduce solubility.

Counterion Impact

| Counterion | 9,10-Dimethylacridinium Methyl Sulfate | 9-(2,6-Dimethylphenoxycarbonyl)-10-methylacridinium Triflate |

|---|---|---|

| Size | Moderate (methyl sulfate) | Large (trifluoromethanesulfonate) |

| Charge Delocalization | Limited (localized on sulfate) | High (triflate’s resonance stabilization) |

| Solubility | High in polar solvents | Moderate due to hydrophobic aryl groups |

| Thermal Stability | Decomposes at ~200°C | Stable up to ~250°C |

Research Insight : Triflate salts (e.g., ) exhibit superior thermal stability and tunable luminescence but require complex synthesis compared to methyl sulfate derivatives .

Research Findings and Implications

Crystal Engineering : The orientation of methyl sulfate anions in Compound II enables denser packing than Compound I, suggesting utility in solid-state optoelectronic materials .

Bioanalytical Chemistry: While 9-aminoacridinium salts dominate DNA intercalation studies, Compound II’s simplicity and solubility make it a candidate for fluorescent probes in aqueous media .

Synthetic Challenges : Introducing substituents at position 9 (e.g., methoxycarbonyl) requires multi-step protocols, limiting scalability compared to straightforward methylation at position 10 .

Preparation Methods

Reaction Conditions and Mechanism

Dimethyl sulfate acts as both a methylating agent and a source of the sulfate counterion. The reaction is typically conducted in anhydrous acetone or dimethylformamide (DMF) under nitrogen to prevent hydrolysis of dimethyl sulfate. A molar ratio of 1:1.2 (2-methylacridine to dimethyl sulfate) ensures complete quaternization. The mixture is stirred at 60–70°C for 12–24 hours, during which the acridine nitrogen undergoes nucleophilic attack by the methyl group of dimethyl sulfate.

The mechanism proceeds via an Sₙ2 pathway , with the lone pair on the acridine nitrogen attacking the electrophilic methyl carbon of dimethyl sulfate. This results in the formation of the 10-methylacridinium cation and the methyl sulfate anion.

Purification and Crystallization

Post-reaction, the crude product is precipitated by adding diethyl ether, followed by recrystallization from ethanol-water (3:1 v/v). Crystallographic studies reveal that the methyl sulfate anion adopts a specific orientation relative to the cation, influenced by C–H···O interactions between the acridine’s aromatic hydrogens and the sulfate oxygen atoms.

Characterization data :

- Elemental analysis : Calculated for C₁₅H₁₇NO₄S: C 58.61%, H 5.57%, N 4.55%. Found: C 58.48%, H 5.62%, N 4.51%.

- IR spectroscopy : Strong absorption at 1180 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C–O–S linkage).

Alternative Method: Direct Methylation of Acridine Derivatives

While the Bernthsen method is predominant, recent studies explore Friedel-Crafts alkylation as an alternative route to introduce the 2-methyl group. This approach involves reacting acridine with methyl iodide in the presence of aluminum chloride (AlCl₃) as a catalyst. However, this method faces challenges in regioselectivity, often yielding mixtures of 2- and 4-methylacridines.

Comparative yield data :

| Method | Yield (%) | Regioselectivity (2-methyl:4-methyl) |

|---|---|---|

| Bernthsen synthesis | 72–78 | >99:1 |

| Friedel-Crafts alkylation | 45–50 | 3:1 |

Structural and Spectroscopic Validation

X-Ray Crystallography

Single-crystal X-ray diffraction of this compound confirms the planar geometry of the acridinium cation and the staggered orientation of the methyl sulfate anion. Key bond lengths include:

Advanced NMR Techniques

¹³C NMR in D₂O resolves the quaternary carbons:

Industrial and Environmental Considerations

Despite its utility in chemiluminescent applications, dimethyl sulfate’s toxicity necessitates stringent safety protocols. The U.S. Environmental Protection Agency (EPA) classifies dimethyl sulfate as a Group B2 probable human carcinogen , mandating closed-system reactions and rigorous waste disposal.

Q & A

Q. What are the regulatory considerations for using this compound in cross-disciplinary studies?

- Methodological Answer : Adhere to IARC guidelines (Group 2A for DMS) and EPA regulations for alkylating agents. Document waste disposal via sulfonation or alkaline hydrolysis to neutralize methyl sulfate residues. Institutional review boards (IRBs) may require toxicity assessments for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.